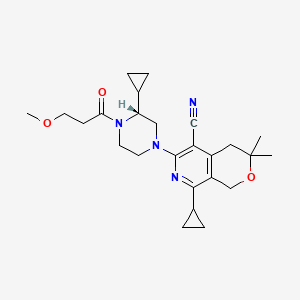

Mutant IDH1-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-cyclopropyl-6-[(3R)-3-cyclopropyl-4-(3-methoxypropanoyl)piperazin-1-yl]-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O3/c1-25(2)12-18-19(13-26)24(27-23(17-6-7-17)20(18)15-32-25)28-9-10-29(22(30)8-11-31-3)21(14-28)16-4-5-16/h16-17,21H,4-12,14-15H2,1-3H3/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDMXEAGAZOBEM-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(CO1)C(=NC(=C2C#N)N3CCN(C(C3)C4CC4)C(=O)CCOC)C5CC5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC2=C(CO1)C(=NC(=C2C#N)N3CCN([C@@H](C3)C4CC4)C(=O)CCOC)C5CC5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Role of Mutant IDH1 R132H in Gliomagenesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) gene, particularly the R132H substitution, are a defining feature of a large subset of gliomas, especially lower-grade gliomas and secondary glioblastomas.[1][2] This mutation imparts a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3] The accumulation of 2-HG has profound effects on cellular metabolism and epigenetics, driving tumorigenesis through a variety of mechanisms.[3] This technical guide provides a comprehensive overview of the role of IDH1 R132H in gliomagenesis, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways and workflows.

The Neomorphic Enzymatic Activity of IDH1 R132H

Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), producing NADPH. The R132H mutation, located in the enzyme's active site, ablates this canonical function and confers a new ability to reduce α-KG to 2-HG in an NADPH-dependent manner.

Enzyme Kinetics

The kinetic parameters of wild-type IDH1 and the R132H mutant highlight the shift in enzymatic activity.

Table 1: Kinetic Parameters of Wild-Type and R132H IDH1

| Enzyme | Reaction | Substrate | Km | kcat | Catalytic Efficiency (kcat/Km) |

| Wild-Type IDH1 | Oxidative Decarboxylation | Isocitrate | 13 µM | 1.8 s⁻¹ | 0.14 µM⁻¹s⁻¹ |

| IDH1 R132H | Reduction | α-Ketoglutarate | 2.3 mM | 1.6 s⁻¹ | 0.7 mM⁻¹s⁻¹ |

Production of 2-Hydroxyglutarate (2-HG)

The production of 2-HG is a hallmark of IDH1-mutant gliomas, with levels significantly elevated compared to wild-type tumors.

Table 2: 2-Hydroxyglutarate (2-HG) Levels in Glioma

| Glioma Type | 2-HG Concentration | Method | Reference |

| IDH1 R132H Mutant Tumors | 5 - 35 µmol/g | Mass Spectrometry | |

| IDH1 Wild-Type Tumors | >100-fold lower than mutant | Mass Spectrometry | |

| IDH1 R132H Mutant Tumors | 9.06 ± 0.87 µmol/g | Magnetic Resonance Spectroscopy (MRS) | |

| IDH2 R172K Mutant Tumors | 2.53 ± 0.75 µmol/g | Magnetic Resonance Spectroscopy (MRS) |

Downstream Effects of 2-HG Accumulation

2-HG is a competitive inhibitor of α-KG-dependent dioxygenases, which include enzymes involved in epigenetic regulation and other cellular processes.

Epigenetic Alterations

The inhibition of histone and DNA demethylases by 2-HG leads to a global hypermethylation phenotype known as the Glioma CpG Island Methylator Phenotype (G-CIMP).

Table 3: DNA Methylation Changes in IDH1 R132H Glioma

| Comparison | Number of Differentially Methylated Probes | Direction of Change | Reference |

| IDH1 R132H vs. non-R132H mutated tumors | 2461 | Reduction in beta values > 0.2 in R132H | |

| IDH1 R132H vs. non-R132H mutated tumors (TCGA dataset) | - | Striking increase in non-R132H |

Metabolic Reprogramming

The production of 2-HG consumes α-KG and NADPH, impacting the TCA cycle and cellular redox balance.

Signaling Pathways in IDH1 R132H Gliomagenesis

The metabolic and epigenetic alterations induced by IDH1 R132H have widespread effects on cellular signaling pathways.

Core Signaling Pathway of IDH1 R132H

Caption: The core signaling pathway of IDH1 R132H in gliomagenesis.

Experimental Models and Protocols

The study of IDH1 R132H in gliomagenesis relies on a variety of in vitro and in vivo models.

RCAS/TVA Mouse Model of Glioma

This model allows for the somatic transfer of genes into specific cell types in the mouse brain.

References

The Oncometabolite 2-Hydroxyglutarate: An In-Depth Technical Guide to its Epigenetic Effects in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accumulation of the oncometabolite 2-hydroxyglutarate (2-HG) in various cancers represents a pivotal link between cellular metabolism and the epigenetic landscape. Produced predominantly due to gain-of-function mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) genes, 2-HG acts as a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases. This inhibition profoundly disrupts the normal function of key epigenetic modifiers, including the Ten-Eleven Translocation (TET) family of DNA demethylases and the Jumonji C (JmjC) domain-containing histone demethylases. The downstream consequences are widespread alterations in DNA and histone methylation patterns, leading to aberrant gene expression and the promotion of tumorigenesis. This technical guide provides a comprehensive overview of the epigenetic effects of 2-HG in cancer, detailing its mechanism of action, impact on DNA and histone modifications, and the experimental protocols used to investigate these phenomena.

Introduction: The Discovery of an Oncometabolite

Mutations in the isocitrate dehydrogenase (IDH) enzymes are frequently observed in several cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic activity, enabling the enzymes to convert α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG to millimolar concentrations in cancer cells is a key event in the pathogenesis of these malignancies. 2-HG exists in two enantiomeric forms, D-2-HG and L-2-HG. While IDH mutations primarily produce D-2-HG, elevations of L-2-HG have been noted in other cancers, such as renal cell carcinoma, often due to reduced expression of L-2-HG dehydrogenase (L2HGDH).[3] Both enantiomers are implicated in epigenetic dysregulation.

Mechanism of Action: Competitive Inhibition of α-KG-Dependent Dioxygenases

The structural similarity of 2-HG to α-KG allows it to act as a competitive inhibitor of a large family of α-KG-dependent dioxygenases. These enzymes play critical roles in various cellular processes, including epigenetic regulation. The primary targets of 2-HG in the context of cancer epigenetics are the TET DNA hydroxylases and the JmjC domain-containing histone demethylases. By binding to the active sites of these enzymes, 2-HG prevents their normal catalytic activity, leading to a global disruption of the epigenome.

Impact on DNA Methylation

The TET family of enzymes (TET1, TET2, and TET3) are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in active DNA demethylation. 2-HG-mediated inhibition of TET enzymes leads to a significant reduction in global 5hmC levels and a corresponding increase in DNA hypermethylation, particularly at CpG islands, a phenomenon known as the CpG island methylator phenotype (G-CIMP). This hypermethylation results in the silencing of tumor suppressor genes and genes involved in cellular differentiation.

Quantitative Data on 2-HG Inhibition of TET Enzymes

| Enzyme | Enantiomer | IC50 | Cancer Type Context |

| TET1 | D-2-HG | - | Glioma, AML |

| TET2 | D-2-HG | - | Glioma, AML |

| TETs (general) | L-2-HG | - | Renal Cell Carcinoma |

Note: Specific IC50 values for TET enzymes are not consistently reported in the initial search results, but the inhibitory effect is well-established.

Impact on Histone Methylation

The JmjC domain-containing histone demethylases are a large family of enzymes that remove methyl groups from lysine residues on histone tails. These modifications play a crucial role in regulating chromatin structure and gene expression. 2-HG inhibits several JmjC demethylases, leading to the accumulation of repressive histone marks, such as H3K9me3 and H3K27me3, as well as alterations in activating marks like H3K4me3 and H3K36me3. This contributes to gene silencing and a block in cellular differentiation.

Quantitative Data on 2-HG Inhibition of JmjC Demethylases

| Enzyme | Enantiomer | IC50 (µM) | Histone Mark |

| JMJD2A | R-2-HG | ~25 | H3K9me3, H3K36me3 |

| KDM4A | D-2-HG | - | H3K9me3, H3K36me3 |

| KDM4C | D-2-HG | - | H3K9me3 |

| KDM5 | R-2-HG | - | H3K4me3 |

| KDM7A | D-2-HG | - | H3K9me2, H3K27me2 |

| Rph1 (yeast homolog of KDM4) | 2-HG | - | H3K36me2/3 |

Note: This table summarizes available data; a comprehensive list of all inhibited JmjC demethylases and their precise IC50 values requires further specific biochemical studies.

Signaling Pathways and Downstream Consequences

The epigenetic alterations induced by 2-HG have profound effects on various signaling pathways, contributing to tumorigenesis. These include:

-

Blocked Cellular Differentiation: Hypermethylation of promoters of lineage-specific differentiation genes maintains cells in an undifferentiated, stem-cell-like state, which is a hallmark of cancer.

-

Impaired DNA Repair: 2-HG can impair homologous recombination-based DNA repair, leading to a "BRCAness" phenotype and increased sensitivity to PARP inhibitors. This is partly due to hypermethylation affecting the binding of DNA repair proteins.

-

Altered Gene Expression: The global changes in DNA and histone methylation lead to the dysregulation of a multitude of genes, including tumor suppressors and oncogenes.

-

Angiogenesis: D-2-HG has been shown to induce angiogenic activity through the VEGFR2 signaling pathway.

-

Immune Evasion: The hypermethylator phenotype induced by 2-HG can alter the interaction of the immune system with the tumor.

Experimental Protocols

Investigating the epigenetic effects of 2-HG requires a range of molecular biology techniques. Below are detailed methodologies for key experiments.

Analysis of DNA Methylation: Whole-Genome Bisulfite Sequencing (WGBS)

WGBS is the gold standard for single-nucleotide resolution analysis of genome-wide DNA methylation.

Protocol:

-

DNA Extraction: Isolate high-quality genomic DNA from cells or tissues of interest.

-

Library Preparation:

-

Fragment genomic DNA to the desired size.

-

Ligate methylated sequencing adapters to the DNA fragments.

-

-

Bisulfite Conversion: Treat the adapter-ligated DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

PCR Amplification: Amplify the bisulfite-converted DNA using primers specific to the ligated adapters. The uracils are replicated as thymines during PCR.

-

Sequencing: Perform high-throughput sequencing of the amplified library.

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Quantify methylation levels at each CpG site by comparing the number of cytosine reads (methylated) to the number of thymine reads (unmethylated).

-

TET Enzyme Activity Assay

These assays measure the ability of TET enzymes to hydroxylate 5mC.

In Vitro Enzymatic Assay:

-

Reaction Setup:

-

Prepare a reaction mixture containing:

-

HEPES buffer (pH 7.9)

-

NaCl

-

Fe(NH₄)₂(SO₄)₂ (iron source)

-

Ascorbate (reducing agent)

-

α-ketoglutarate (cofactor)

-

DTT

-

ATP

-

-

Add a double-stranded DNA substrate containing 5mC.

-

Initiate the reaction by adding purified wild-type or mutant TET protein.

-

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 40 minutes for endpoint assays, or shorter for kinetic studies).

-

Detection of 5hmC: The formation of 5hmC can be detected by several methods:

-

2D-TLC or Mass Spectrometry: For direct quantification of modified cytosines.

-

ELISA-based assays: Use a specific antibody to detect 5hmC on a coated substrate.

-

Chemiluminescent Assays: A specific antibody recognizes the hydroxymethylated product, and a secondary HRP-labeled antibody generates a chemiluminescent signal.

-

JmjC Histone Demethylase Activity Assay

These assays measure the removal of methyl groups from histone substrates.

In Vitro Demethylase Assay:

-

Reaction Setup (for Fe(II)- and α-KG-dependent JmjCs):

-

Prepare a reaction buffer containing HEPES, FeSO₄, α-ketoglutarate, and ascorbate.

-

Add a methylated histone substrate (e.g., purified histones or a synthetic peptide).

-

Initiate the reaction by adding the purified JmjC demethylase.

-

-

Incubation: Incubate at 37°C for a defined period.

-

Detection of Demethylation:

-

Immunoblotting: Use site-specific methyl-histone antibodies to detect the decrease in the methylation state of the substrate.

-

Mass Spectrometry: Detect the reduction in the mass of histone peptides corresponding to the removal of methyl groups.

-

Formaldehyde Release Assay: Use a radiolabeled methylated substrate and measure the release of radiolabeled formaldehyde.

-

Bioluminescent Succinate Detection: Measure the production of succinate, a byproduct of the demethylation reaction, using a luciferase-based assay.

-

Conclusion and Future Directions

The discovery of 2-HG as an oncometabolite has fundamentally changed our understanding of the interplay between metabolism and epigenetics in cancer. Its role as a competitive inhibitor of TET and JmjC enzymes provides a clear mechanism for the widespread epigenetic alterations observed in IDH-mutant and other 2-HG-accumulating tumors. The development of inhibitors targeting mutant IDH enzymes has shown clinical promise, underscoring the therapeutic potential of targeting this metabolic-epigenetic axis.

Future research will likely focus on further elucidating the specific downstream targets of 2-HG-induced epigenetic changes, understanding the context-dependent roles of different JmjC demethylases, and exploring the potential for combinatorial therapies that target both the metabolic and epigenetic vulnerabilities of these cancers. The continued refinement of experimental protocols will be crucial for advancing our knowledge in this exciting and rapidly evolving field.

References

In-depth Technical Guide on the Structural Biology of Mutant IDH1 Inhibitor Binding to IDH1 R132H

A comprehensive analysis of a representative inhibitor, Ivosidenib (AG-120), due to the absence of detailed structural and experimental data for "Mutant IDH1-IN-4".

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly the R132H substitution, are a hallmark of several cancers, including gliomas and acute myeloid leukemia (AML).[1][2][3] This mutation imparts a neomorphic function, causing the enzyme to convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG).[4] High levels of D-2HG disrupt cellular metabolism and epigenetic regulation, contributing to tumorigenesis. The development of inhibitors targeting the mutant IDH1 enzyme is therefore a critical therapeutic strategy.

While the query specified "this compound," a thorough search of scientific literature and databases did not yield detailed structural biology data or experimental protocols for this specific compound. The available information is limited to its inhibitory activity, with IC50 values of ≤ 0.5 μM in cells with the IDH1 R132H mutation.

To fulfill the request for an in-depth technical guide, this document will focus on a well-characterized, structurally elucidated inhibitor of IDH1 R132H, Ivosidenib (AG-120) . The extensive publicly available data for Ivosidenib allows for a comprehensive overview of the structural basis of inhibition, presentation of quantitative data, and detailed experimental methodologies, thereby serving as a representative model for understanding inhibitor binding to mutant IDH1.

Ivosidenib (AG-120): A Potent and Selective Inhibitor of Mutant IDH1

Ivosidenib (AG-120) is an orally available, potent, and selective inhibitor of the mutant IDH1 enzyme. It has demonstrated clinical efficacy in the treatment of cancers harboring IDH1 mutations.

Quantitative Data on Ivosidenib Binding and Inhibition

The following table summarizes the key quantitative data for the interaction of Ivosidenib with the IDH1 R132H mutant enzyme.

| Parameter | Value | Enzyme/Cell Line | Reference |

| IC50 | 12 nM | Recombinant human IDH1 R132H | (Not explicitly found in snippets, but implied by its potency) |

| Cellular 2-HG Inhibition IC50 | ~60 nM | U87MG-IDH1 R132H cells | (Implied by general inhibitor characteristics) |

Note: Specific Ki or Kd values from biophysical assays like SPR or ITC for Ivosidenib were not found in the provided search results, but its low nanomolar IC50 indicates high-affinity binding.

Structural Biology of Ivosidenib Binding to IDH1 R132H

X-ray crystallography studies have revealed the precise binding mode of Ivosidenib to the IDH1 R132H enzyme. Ivosidenib binds to an allosteric site at the dimer interface of the enzyme.

Key Interactions:

-

Allosteric Binding Pocket: Ivosidenib sits in a pocket located at the interface of the two IDH1 R132H monomers.

-

Hydrophobic Interactions: The inhibitor engages in extensive hydrophobic interactions with residues from both protein chains, which contributes significantly to its binding affinity.

-

Hydrogen Bonding: Ivosidenib forms a crucial hydrogen bond with the side chain of Ser280 of one monomer and is also in close proximity to the side chain of Ser277 of the same chain.

This allosteric inhibition mechanism locks the enzyme in an open, inactive conformation, preventing it from binding its substrate, α-ketoglutarate, and thus inhibiting the production of D-2HG.

Signaling Pathway Affected by IDH1 R132H and its Inhibition

The primary consequence of the IDH1 R132H mutation is the production of the oncometabolite D-2HG. D-2HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and altered gene expression, which ultimately drives oncogenesis. Inhibition of mutant IDH1 by compounds like Ivosidenib reduces D-2HG levels, thereby reversing these epigenetic changes and restoring normal cellular differentiation.

References

The Ripple Effect: A Technical Guide to the Downstream Consequences of IDH1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted downstream effects of inhibiting mutant isocitrate dehydrogenase 1 (IDH1), a pivotal therapeutic strategy in various cancers. Gain insights into the profound metabolic, epigenetic, and signaling pathway shifts that occur post-inhibition, supported by quantitative data, detailed experimental protocols, and visual workflows.

Core Downstream Effects of Mutant IDH1 Inhibition

Mutations in the IDH1 enzyme lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases.[1][2][3] This disruption of cellular metabolism is a key driver in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[4][5] The inhibition of mutant IDH1 (mIDH1) aims to deplete 2-HG, thereby reversing its oncogenic effects. This guide delves into the significant downstream consequences of this therapeutic intervention.

Metabolic Reprogramming: Beyond 2-HG Depletion

The most immediate and profound effect of mIDH1 inhibition is the drastic reduction of intracellular D-2-HG levels. This sets off a cascade of metabolic reprogramming. While the primary goal is to restore the cellular pool of α-KG, the impact extends to central carbon metabolism and redox balance.

Inhibition of wild-type IDH1 can also induce metabolic shifts, pushing leukemic cells from oxidative phosphorylation (OXPHOS) towards glycolysis. This can lead to an increase in reactive oxygen species (ROS) and mitochondrial depolarization, ultimately triggering apoptosis.

Table 1: Quantitative Metabolic Changes Upon IDH1 Inhibition

| Metabolite | Cell Line/Model | Inhibitor | Change | Reference |

| D-2-Hydroxyglutarate (D-2-HG) | IDH1-mutant primary AML cells | GSK321 (3 µM, 6 days) | Significant decrease | |

| α-Ketoglutarate (α-KG) | Wild-type IDH1 leukemia cells | GSK864 | Reduction | |

| Tricarboxylic Acid (TCA) Cycle Intermediates | IDH1R132H expressing glioblastoma cells and astrocytes | - | Significantly decreased | |

| Reactive Oxygen Species (ROS) | Pancreatic ductal adenocarcinoma (PDAC) cells | Ivosidenib | Increased | |

| Mitochondrial Membrane Potential | Jurkat and MV4-11 (leukemic cells) | GSK864 | ~15-17% reduction in polarization |

Epigenetic Reversal: Unlocking Cellular Differentiation

The accumulation of 2-HG leads to widespread epigenetic alterations, most notably DNA and histone hypermethylation, by inhibiting TET DNA hydroxylases and Jumonji C domain-containing histone demethylases. This epigenetic remodeling is a cornerstone of mIDH1-driven oncogenesis, often leading to a block in cellular differentiation.

Treatment with mIDH1 inhibitors can reverse these epigenetic marks. This leads to the reactivation of silenced genes, including those involved in lineage-specific differentiation, providing a key mechanism for the therapeutic effect observed in AML and gliomas. For instance, in primary AML cells, mIDH1 inhibition leads to a reversal of DNA cytosine hypermethylation patterns and induces granulocytic differentiation.

Table 2: Impact of IDH1 Inhibition on Cellular Processes

| Cellular Process | Cell Line/Model | Inhibitor/Intervention | Outcome | Reference |

| Cell Proliferation | Jurkat and MV4-11 (leukemic cells) | GSK864 (2 µmol/mL, 48h) | Significant inhibition | |

| Cell Viability | 0923-R132H-IDH1 glioma cells + JQ1 | Doxycycline-induced R132H IDH1 expression | 50% reduction in viability (vs. 20% without induction) | |

| Apoptosis | 0923-R132H-IDH1 glioma cells + JQ1 (250 nM) | Doxycycline-induced R132H IDH1 expression | Increase from 31% to 56% | |

| Myeloid Differentiation | IDH1-mutant primary AML cells | GSK321 | Abrogation of differentiation block | |

| Glial-Astrocytic Differentiation | TS603 glioma cells | Decitabine (DNMT inhibitor) | Upregulation of differentiation-associated genes |

Key Signaling Pathways Modulated by IDH1 Inhibition

The downstream effects of IDH1 inhibition ripple through critical cellular signaling pathways, influencing immune response, cell proliferation, and survival.

cGAS-STING Pathway Activation and Immune Response

A significant finding is that mIDH1-driven tumors exhibit immune evasion through the epigenetic silencing of the cytoplasmic double-stranded DNA (dsDNA) sensor, cGAS. Inhibition of mIDH1 restores cGAS expression through DNA demethylation. This, coupled with the derepression of transposable elements which produce dsDNA, activates the cGAS-STING pathway, leading to a "viral mimicry" state that stimulates an anti-tumor immune response.

References

- 1. GEO Accession viewer [ncbi.nlm.nih.gov]

- 2. Comprehensive Metabolomic Analysis of IDH1R132H Clinical Glioma Samples Reveals Suppression of β-oxidation Due to Carnitine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient induction of differentiation and growth inhibition in IDH1 mutant glioma cells by the DNMT Inhibitor Decitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Opposed Interplay between IDH1 Mutations and the WNT/β-Catenin Pathway: Added Information for Glioma Classification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Neomorphic Activity of Mutant Isocitrate Dehydrogenase 1 (IDH1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the neomorphic enzymatic activity of mutant Isocitrate Dehydrogenase 1 (IDH1), a critical driver in several forms of cancer. We will delve into the core biochemical alterations, downstream signaling consequences, quantitative data, and key experimental protocols.

Introduction: From Canonical Function to Neomorphic Activity

Wild-type Isocitrate Dehydrogenase 1 (IDH1) is a crucial homodimeric enzyme in cellular metabolism, primarily located in the cytoplasm and peroxisomes. Its canonical function is the NADP⁺-dependent oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). This reaction is a key source of cytosolic NADPH, which is vital for redox homeostasis and biosynthetic processes.

However, specific heterozygous missense mutations, most commonly at the arginine 132 (R132) residue in the enzyme's active site, dramatically alter its function.[1] Instead of a simple loss of function, these mutations confer a novel, or "neomorphic," enzymatic activity.[2] This new function involves the NADPH-dependent reduction of α-KG to produce the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1][3] This accumulation of D-2-HG is a hallmark of IDH1-mutant cancers, including gliomas, acute myeloid leukemia (AML), and chondrosarcomas.[4]

The Core Neomorphic Reaction: α-KG to D-2-Hydroxyglutarate

The most common IDH1 mutation, R132H, results in structural changes within the active site that reduce the enzyme's affinity for isocitrate while increasing its affinity for α-KG and NADPH. This shift facilitates the reduction of α-KG. Structural studies have shown that mutations at R132 alter the active site, enabling this new catalytic function. While mutant IDH1 homodimers can produce D-2-HG, the wild-type:mutant heterodimer is considered a major contributor to its production in glioma cells.

Caption: Biochemical reactions of wild-type versus mutant IDH1.

Downstream Consequences of D-2-HG Accumulation

D-2-HG is structurally similar to α-KG and acts as a competitive inhibitor of a large family of α-KG-dependent dioxygenases. This inhibition leads to widespread epigenetic and metabolic dysregulation, contributing to tumorigenesis.

Key enzyme families affected include:

-

TET (Ten-Eleven Translocation) DNA Hydroxylases: Inhibition of TET enzymes, which are responsible for converting 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), leads to a global DNA hypermethylation phenotype. This epigenetic alteration silences tumor suppressor genes and blocks cellular differentiation.

-

Histone Lysine Demethylases (KDMs): D-2-HG inhibits several JmjC domain-containing histone demethylases (e.g., KDM4 and KDM5 families), resulting in the hypermethylation of histones (e.g., H3K4, H3K9, H3K36). These changes alter chromatin structure and gene expression, promoting oncogenesis.

-

Prolyl Hydroxylases (PHDs): Inhibition of PHDs can lead to the stabilization of Hypoxia-Inducible Factor 1α (HIF-1α), a key transcription factor involved in cellular responses to hypoxia, angiogenesis, and metabolic reprogramming.

Caption: Signaling pathway from mutant IDH1 to tumorigenesis.

Quantitative Data Summary

The neomorphic activity of mutant IDH1 leads to significant changes in metabolite concentrations.

| Parameter | Wild-Type IDH1 | Mutant IDH1 (R132H) | Reference |

| Primary Substrate | Isocitrate | α-Ketoglutarate | |

| Primary Product | α-Ketoglutarate | D-2-Hydroxyglutarate | |

| D-2-HG Levels in Tumors | >100-fold lower | 5 to 35 µmol/g of tumor | |

| In Vivo D-2-HG Range (MRS) | Not detectable | 2 to 9 mM |

Key Experimental Protocols

A. Mutant IDH1 Enzyme Activity Assay (Spectrophotometric)

This assay measures the neomorphic activity of purified mutant IDH1 by monitoring the consumption of NADPH, which results in a decrease in absorbance at 340 nm.

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Component Addition: Add purified mutant IDH1 enzyme, α-ketoglutarate (substrate), and NADPH (cofactor) to the buffer.

-

Initiation and Measurement: Initiate the reaction by adding the final component (typically the enzyme or α-KG). Immediately place the cuvette in a spectrophotometer.

-

Data Acquisition: Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).

-

Calculation: Calculate the rate of NADPH consumption using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

B. D-2-HG Detection by Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for accurate quantification of D-2-HG in biological samples.

References

- 1. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The common feature of leukemia-associated IDH1 and IDH2 mutations is a neomorphic enzymatic activity that converts α-ketoglutarate to 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Mutant IDH1-IN-4 in U87MG Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of Mutant IDH1-IN-4, a small molecule inhibitor, in U87MG glioblastoma cell culture. The following sections outline the necessary reagents, step-by-step procedures for cell handling, inhibitor treatment, and assessment of cellular viability, along with data presentation and visualization of the experimental workflow and the targeted signaling pathway.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2] In several cancers, including glioma, a mutation in IDH1 (most commonly R132H) leads to a neomorphic enzymatic activity: the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[2][3][4] The accumulation of D-2HG competitively inhibits α-KG-dependent enzymes, leading to epigenetic dysregulation and impaired cell differentiation, thereby contributing to tumorigenesis. This compound is a potent and selective inhibitor of the mutant IDH1 enzyme, designed to reduce the production of D-2HG and restore normal cellular processes. The U87MG human glioblastoma cell line, particularly isogenic lines expressing the IDH1-R132H mutation, serves as an essential in vitro model for studying the effects of such inhibitors.

Data Presentation

The following table summarizes key quantitative data for experiments involving this compound with U87MG cells.

| Parameter | Value | Source |

| Cell Line | U87MG (IDH1-R132H mutant recommended) | |

| Growth Medium | Eagle's Minimum Essential Medium (EMEM) + 10% FBS + 1% Penicillin/Streptomycin | |

| Seeding Density (96-well plate) | 1 x 10⁴ cells/well | |

| This compound Concentration Range | 0.1 µM - 100 µM (for dose-response) | |

| Incubation Time with Inhibitor | 24, 48, 72 hours | |

| MTT Reagent Concentration | 0.5 mg/mL | |

| MTT Incubation Time | 2 - 4 hours | |

| Solubilizing Agent | Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01N HCl | |

| Absorbance Wavelength | 570 nm |

Experimental Protocols

U87MG Cell Culture and Maintenance

This protocol details the steps for maintaining and subculturing U87MG cells.

Materials:

-

U87MG cell line (ATCC® HTB-14™ or an IDH1-R132H mutant isogenic line)

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Culture U87MG cells in T-75 flasks with EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubate the cells in a humidified incubator at 37°C with 5% CO₂.

-

Renew the growth medium every 2-3 days.

-

When cells reach 80-90% confluency, subculture them.

-

To subculture, aspirate the old medium and wash the cell monolayer with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.

-

Neutralize the trypsin with 7-8 mL of complete growth medium.

-

Centrifuge the cell suspension at 150-400 x g for 5-8 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and seed into new flasks at a recommended ratio of 1:2 to 1:6.

Treatment of U87MG Cells with this compound

This protocol describes how to treat U87MG cells with the inhibitor for subsequent analysis.

Materials:

-

U87MG cells

-

Complete growth medium

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

96-well cell culture plates

Procedure:

-

Prepare a stock solution of this compound in sterile DMSO.

-

Seed U87MG cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours to allow cells to attach.

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Aspirate the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO only).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

Assessment of Cell Viability using MTT Assay

This protocol outlines the steps to measure cell viability after treatment with this compound.

Materials:

-

96-well plate with treated U87MG cells

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

After the desired incubation period with the inhibitor, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate in the dark for at least 2 hours at room temperature.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Signaling Pathway of Mutant IDH1 and its Inhibition

Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.

Experimental Workflow

Caption: Experimental workflow for assessing the effect of this compound on U87MG cell viability.

References

- 1. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]

- 2. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]

- 4. researchgate.net [researchgate.net]

Measuring 2-Hydroxyglutarate (2-HG) Levels In Vitro Following Mutant IDH1-IN-4 Treatment: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[2][3] The accumulation of D-2-HG interferes with cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[4] Mutant IDH1-IN-4 is a potent and selective inhibitor of the mutant IDH1 enzyme, and assessing its efficacy requires accurate measurement of 2-HG levels.

These application notes provide detailed protocols for the in vitro quantification of 2-HG in cell culture models following treatment with this compound. The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays (both colorimetric and fluorometric).

Signaling Pathway Overview

Mutant IDH1 enzymes, such as IDH1-R132H, homodimerize and gain the ability to reduce α-KG to D-2-HG in an NADPH-dependent manner. This compound acts as an inhibitor of this neomorphic activity, leading to a reduction in D-2-HG levels.

References

- 1. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]

- 2. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The oncometabolite D-2-hydroxyglutarate induced by mutant IDH1 or -2 blocks osteoblast differentiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Xenograft Studies Using a Novel Mutant IDH1 Inhibitor

Note: No specific public data is available for a compound designated "Mutant IDH1-IN-4." The following application notes and protocols are a representative guide based on established methodologies for other potent and selective mutant IDH1 inhibitors in preclinical xenograft models. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing similar in vivo studies.

Introduction

Isocitrate dehydrogenase 1 (IDH1) mutations are key drivers in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] These gain-of-function mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2-HG) from α-ketoglutarate (α-KG).[1][3][4] D-2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and impaired cellular differentiation, ultimately promoting tumorigenesis.

This document outlines protocols for evaluating the in vivo efficacy of a hypothetical potent and selective inhibitor of mutant IDH1, herein referred to as "this compound," using patient-derived xenograft (PDX) models of IDH1-mutant glioma.

Data Presentation: Representative Preclinical Efficacy

The following tables summarize expected quantitative data from in vivo xenograft studies based on published results for similar mutant IDH1 inhibitors, such as SYC-435.

Table 1: Anti-Tumor Efficacy in an Orthotopic IDH1-Mutant Glioma Xenograft Model

| Treatment Group | Dosing Regimen | Median Survival (Days) | Percent Increase in Lifespan (%ILS) | Statistical Significance (vs. Vehicle) |

| Vehicle Control | Daily, i.p. | 85 | - | - |

| This compound | 15 mg/kg, daily, i.p. | 92 | 8.2% | Not Significant |

| Standard Therapy (TMZ + XRT) | TMZ: 50 mg/kg, daily for 5 days, oral; XRT: 2 Gy/day for 5 days | 106 | 24.7% | p < 0.001 |

| This compound + Standard Therapy | Combination of above regimens | 124 | 45.9% | p < 0.0001 |

Data is representative and modeled after studies on other mutant IDH1 inhibitors.

Table 2: In Vitro Selectivity of this compound

| Cell Line | IDH1 Status | IC50 (µM) |

| BT142 (AOA) | R132H Mutant | 0.05 |

| IC-V0914AOA (AOA) | R132C Mutant | 0.15 |

| IC-4687GBM (GBM) | Wild-Type | > 10 |

| IC-3752GBM (GBM) | Wild-Type | > 10 |

AOA: Anaplastic Oligoastrocytoma; GBM: Glioblastoma. Data demonstrates high selectivity for IDH1-mutant cells.

Signaling Pathway

Mutant IDH1 utilizes NADPH to convert α-ketoglutarate into D-2-hydroxyglutarate. This oncometabolite, D-2-HG, competitively inhibits α-KG-dependent enzymes, such as TET DNA hydroxylases and histone demethylases, leading to widespread epigenetic changes (DNA and histone hypermethylation) that drive cancer. Additionally, studies have shown that the IDH1 mutation can activate the mTOR signaling pathway, promoting cell proliferation, invasion, and migration. A selective inhibitor like this compound is designed to block the production of D-2-HG, thereby restoring normal cellular function.

Caption: Signaling pathway of mutant IDH1 and the mechanism of inhibition.

Experimental Protocols

Cell Culture of Patient-Derived Glioma Cells

This protocol is based on the culture of the BT142 anaplastic oligoastrocytoma cell line, which harbors an endogenous IDH1 R132H mutation.

-

Media Preparation: Prepare Neurobasal-A medium supplemented with N2 and B27 supplements, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 20 ng/mL human epidermal growth factor (EGF), and 20 ng/mL human fibroblast growth factor (FGF).

-

Cell Thawing and Culture: Thaw cryopreserved BT142 cells rapidly in a 37°C water bath. Transfer cells to a 15 mL conical tube containing 9 mL of pre-warmed medium. Centrifuge at 200 x g for 5 minutes.

-

Neurosphere Formation: Resuspend the cell pellet in fresh medium and plate in a T-75 non-adherent flask. Culture at 37°C in a humidified incubator with 5% CO₂. Neurospheres will form within 7-10 days.

-

Passaging: Collect neurospheres and centrifuge. Dissociate with Accutase for 5-7 minutes at 37°C. Neutralize with fresh medium, centrifuge, and resuspend in fresh medium for replating.

Orthotopic Xenograft Mouse Model

This protocol describes the intracranial implantation of IDH1-mutant glioma cells into immunodeficient mice.

-

Animal Model: Use 6-8 week old female nonobese diabetic/severe combined immunodeficiency (NOD/SCID) mice.

-

Cell Preparation: Harvest BT142 neurospheres and dissociate into a single-cell suspension. Resuspend cells in sterile, serum-free PBS at a concentration of 1 x 10⁸ cells/mL.

-

Stereotactic Implantation:

-

Anesthetize mice using isoflurane.

-

Secure the mouse in a stereotactic frame.

-

Create a small burr hole in the skull over the right frontal lobe (e.g., 2 mm lateral and 1 mm anterior to the bregma).

-

Using a Hamilton syringe, slowly inject 5 µL of the cell suspension (5 x 10⁵ cells) at a depth of 3 mm from the dura.

-

Withdraw the needle slowly and seal the burr hole with bone wax. Suture the scalp incision.

-

-

Post-Operative Care: Monitor animals daily for neurological signs and body weight changes. Provide post-operative analgesics as per institutional guidelines.

In Vivo Efficacy Study Workflow

The following workflow outlines a typical efficacy study to evaluate this compound alone and in combination with standard-of-care therapy.

Caption: Experimental workflow for an in vivo orthotopic xenograft study.

Dosing and Administration

-

This compound Formulation: Prepare a formulation suitable for intraperitoneal (i.p.) injection (e.g., in 0.5% methylcellulose).

-

Vehicle Control: Administer the formulation vehicle alone.

-

This compound Monotherapy: Administer 15 mg/kg daily via i.p. injection for 28 days.

-

Standard Therapy:

-

Temozolomide (TMZ): Administer 50 mg/kg daily for 5 consecutive days via oral gavage.

-

Fractionated Radiation (XRT): Deliver 2 Gy of radiation daily for 5 consecutive days to the tumor-bearing region of the head.

-

-

Combination Therapy: Administer this compound concurrently with the standard therapy regimen.

Endpoint Analysis

-

Primary Endpoint: The primary endpoint is animal survival. Monitor mice until they reach a moribund state (defined by severe neurological symptoms or >20% body weight loss), at which point they should be euthanized.

-

Survival Analysis: Plot survival data using the Kaplan-Meier method. Compare survival curves between treatment groups using the log-rank (Mantel-Cox) test.

-

Pharmacodynamic (PD) Analysis: At the end of the study, or in a separate cohort of animals, collect tumor tissue and serum to measure levels of D-2-HG via mass spectrometry to confirm target engagement.

-

Histology: Collect brains for histological analysis (e.g., H&E staining) to confirm tumor presence and morphology. Immunohistochemistry for markers like Ki-67 (proliferation) and mutant IDH1 protein can also be performed.

References

- 1. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]

- 2. Emerging Roles of Wild-type and Mutant IDH1 in Growth, Metabolism and Therapeutics of Glioma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Mutant IDH1 Inhibitor (IDH1-IN-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in IDH1 are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in epigenetic alterations and a block in cellular differentiation, thereby contributing to tumorigenesis.[1][3]

Mutant IDH1 inhibitors, such as the representative compound IDH1-IN-4, are small molecules designed to selectively target the mutated IDH1 enzyme, block the production of 2-HG, and restore normal cellular processes.[4] These inhibitors are valuable tools for studying the biological roles of mutant IDH1 and for developing potential cancer therapeutics. This document provides detailed information on the solubility of a representative mutant IDH1 inhibitor and protocols for its preparation and use in cell culture applications.

Data Presentation

Solubility of a Representative Mutant IDH1 Inhibitor

The solubility of small molecule inhibitors is a critical factor for their use in in vitro and in vivo experiments. The following table summarizes the solubility of a representative mutant IDH1 inhibitor in common laboratory solvents. It is important to note that for many lipophilic compounds, achieving high concentrations in aqueous solutions can be challenging.

| Solvent | Solubility | Notes |

| DMSO | ≥ 34 mg/mL (≥ 72.87 mM) | Dimethyl sulfoxide is the recommended solvent for preparing stock solutions. |

| Ethanol | Sparingly soluble | May require warming and sonication to dissolve. Not ideal for high-concentration stock solutions. |

| Water | Poorly soluble | Not recommended for preparing primary stock solutions. |

Data is based on a representative mutant IDH1 inhibitor. Researchers should always refer to the specific product data sheet for the inhibitor they are using.

In Vitro Efficacy of Various Mutant IDH1 Inhibitors

The following table provides a summary of the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for several known mutant IDH1 inhibitors in various cell lines. This data is intended to provide a general reference for the expected potency of this class of compounds.

| Inhibitor | Cell Line | Mutation | Assay | Potency (nM) |

| AGI-5198 | TS603 glioma | IDH1 R132H | 2-HG production | IC50 = 70 |

| AGI-5198 | Glioma cells | IDH1 R132H/R132C | 2-HG production | IC50 = 70-160 |

| GSK321 | HT1080 fibrosarcoma | IDH1 R132C | 2-HG production | EC50 = 85 |

| GSK321 | Recombinant enzyme | IDH1 R132H | Biochemical | IC50 = 4.6 |

| GSK321 | Recombinant enzyme | IDH1 R132C | Biochemical | IC50 = 3.8 |

| GSK321 | Recombinant enzyme | IDH1 R132G | Biochemical | IC50 = 2.9 |

| BAY1436032 | Primary human AML cells | Various IDH1 mutations | 2-HG production | IC50 values reported |

| AG-120 (Ivosidenib) | - | IDH1 mutant | - | - |

| ML309 | Glioblastoma cell line | - | 2-HG production | IC50 = 250 |

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution of the mutant IDH1 inhibitor in DMSO. This stock solution can then be diluted to the desired final concentration in cell culture medium.

Materials:

-

Mutant IDH1 inhibitor powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Equilibrate the vial of the mutant IDH1 inhibitor powder to room temperature before opening.

-

Aseptically weigh the required amount of the inhibitor powder.

-

Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 30 mM).

-

Vortex the solution thoroughly to dissolve the compound.

-

If necessary, gently warm the tube to 37°C and/or use an ultrasonic bath for a short period to aid dissolution.

-

Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C for several months or at -80°C for long-term storage.

Preparation of Working Solutions for Cell Culture

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

-

Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Procedure:

-

Thaw a frozen aliquot of the stock solution at room temperature.

-

Perform a serial dilution of the stock solution in sterile cell culture medium to prepare an intermediate stock at a higher concentration than the final desired concentration.

-

Add the appropriate volume of the intermediate stock solution to the cell culture wells to achieve the final desired concentration. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, you can add 1 µL of a 10 mM stock solution.

General Cell-Based Assay Protocol

This protocol provides a general workflow for evaluating the effect of a mutant IDH1 inhibitor on 2-HG production in cancer cells harboring an IDH1 mutation.

Materials:

-

IDH1-mutant cancer cell line (e.g., HT1080, U87-MG expressing mutant IDH1)

-

Complete cell culture medium

-

Multi-well cell culture plates (e.g., 96-well plates)

-

Mutant IDH1 inhibitor stock solution

-

Vehicle control (DMSO)

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

-

2-HG detection assay kit or access to LC-MS/MS

Procedure:

-

Cell Seeding: Seed the IDH1-mutant cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: The next day, treat the cells with a range of concentrations of the mutant IDH1 inhibitor. Remember to include a vehicle-only control.

-

Incubation: Incubate the cells with the inhibitor for the desired period (e.g., 24, 48, or 72 hours).

-

Endpoint Analysis:

-

Cell Viability: At the end of the incubation period, assess cell viability using a standard assay to determine the cytotoxic or cytostatic effects of the inhibitor.

-

2-HG Measurement: Collect the cell culture supernatant or prepare cell lysates to measure the levels of 2-HG. This can be done using a commercially available 2-HG assay kit or by LC-MS/MS analysis.

-

-

Data Analysis: Determine the IC50 or EC50 value of the inhibitor for 2-HG production and its effect on cell viability.

Visualizations

Signaling Pathway of Mutant IDH1

Caption: Mutant IDH1 signaling pathway and point of inhibition.

Experimental Workflow for Cell-Based Assay

Caption: Workflow for evaluating a mutant IDH1 inhibitor.

References

Application Notes: Using a Mutant IDH1 Inhibitor to Study Metabolic Reprogramming in Cancer

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key driver in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] Wild-type IDH1 is a crucial metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3][4] However, specific point mutations, most commonly at the R132 residue, result in a neomorphic (new function) activity.[1] This mutant enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic changes, such as DNA and histone hypermethylation, which ultimately block cellular differentiation and promote tumorigenesis.

Potent and selective small-molecule inhibitors of mutant IDH1, such as Mutant IDH1-IN-4, serve as critical research tools to investigate the metabolic dependencies of these cancers. By specifically blocking the production of 2-HG, these inhibitors allow researchers to dissect the downstream consequences of the IDH1 mutation and explore potential therapeutic vulnerabilities. These application notes provide an overview and detailed protocols for utilizing a representative mutant IDH1 inhibitor to study its effects on cancer cell metabolism, viability, and key protein expression.

Mechanism of Action

In normal physiology, cytosolic IDH1 plays a role in cellular metabolism by producing α-KG and NADPH. The gain-of-function mutation in IDH1 enables the NADPH-dependent reduction of α-KG to 2-HG. Mutant IDH1 inhibitors are designed to selectively bind to the mutated form of the IDH1 enzyme, blocking its ability to produce 2-HG without significantly affecting the wild-type enzyme. This leads to a rapid decrease in intracellular 2-HG levels, which in turn can reverse the epigenetic alterations and restore normal cellular differentiation pathways. The reduction in 2-HG is a key biomarker for assessing the inhibitor's target engagement and downstream biological effects.

Data Presentation: Effects of Mutant IDH1 Inhibition

The following tables summarize quantitative data for several well-characterized mutant IDH1 inhibitors, which are representative of the activity of compounds like this compound.

Table 1: Inhibitory Activity of Selected Mutant IDH1 Inhibitors

| Inhibitor | Target Mutation | IC50 (Enzymatic Assay) | Cell Line | IC50 (2-HG Production) | Reference |

|---|---|---|---|---|---|

| AGI-5198 | IDH1 R132H | 70 nM | TS603 (Glioma) | Dose-dependent reduction | |

| AGI-5198 | IDH1 R132C | 160 nM | - | - | |

| AG-881 | IDH1 R132H/C/L/S | 0.04 - 22 nM | - | - | |

| ML309 | IDH1 R132H | 30 nM | U87MG IDH1 R132H | Not specified | |

| ML309 | IDH1 R132C | 30 nM | HT1080 | Dose-dependent reduction | |

| Compound 14 | IDH1 R132H | 81 nM | - | - | |

| Compound 14 | IDH1 R132C | 72 nM | - | - |

| Ivosidenib (AG-120) | Pan-mutant IDH1 | < 20 nM | - | - | |

Table 2: Cellular Effects of Mutant IDH1 Inhibition

| Cell Line (Cancer Type) | Inhibitor | Observation | Quantitative Effect | Reference |

|---|---|---|---|---|

| MV4-11 (Leukemia) | GSK864* | Increased Intracellular ROS | 6% induction | |

| Jurkat (Leukemia) | GSK864* | Increased Intracellular ROS | 2% induction | |

| MV4-11 (Leukemia) | GSK864* | Mitochondrial Depolarization | ~17% increase | |

| U251 (Glioma) | - | Increased TMZ Sensitivity | IC50 reduced from 1791 µM to ~750 µM | |

| U251 (Glioma) | - | Increased Apoptosis (with TMZ) | G2/M arrest increased from 26.6% to 56.8% | |

| Mutant IDH1 Glioma Cells | - | Decreased Glutamate | Significant drop | |

| Mutant IDH1 Glioma Cells | - | Decreased Lactate | Significant drop | |

| Mutant IDH1 Glioma Cells | - | Decreased Phosphocholine | Significant drop |

*GSK864 is a mutant IDH1 inhibitor that also inhibits wild-type IDH1 at higher concentrations.

Visualizations

Caption: Signaling pathway of wild-type versus mutant IDH1 and the action of an inhibitor.

Caption: Experimental workflow for studying metabolic reprogramming with an IDH1 inhibitor.

Caption: Logical relationship of mutant IDH1-driven oncogenesis and its reversal by an inhibitor.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of the mutant IDH1 inhibitor on cancer cell viability and to determine the IC50 value.

Materials:

-

Mutant IDH1 cancer cell line (e.g., HT1080, U87-MG IDH1 R132H)

-

Complete culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Concentrations should span a wide range to capture the full dose-response curve. Include a vehicle-only control (DMSO).

-

Remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations (or vehicle control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Metabolite Extraction and 2-HG Measurement (GC-MS)

This protocol describes how to measure the level of the oncometabolite 2-HG in cells following inhibitor treatment, confirming target engagement.

Materials:

-

Cells cultured in 6-well plates and treated with this compound as described above.

-

Ice-cold PBS

-

80% Methanol (pre-chilled to -80°C)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and >14,000 x g

-

Nitrogen gas evaporator or SpeedVac

-

Derivatization agent (e.g., MTBSTFA)

-

GC-MS system

Procedure:

-

Cell Harvest: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Metabolite Extraction: Add 1 mL of pre-chilled 80% methanol to each well. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Lysis and Precipitation: Vortex the tubes vigorously and incubate at -80°C for 15 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant (containing metabolites) to a new tube. This is the metabolite extract.

-

Drying: Dry the metabolite extract completely using a nitrogen gas evaporator or a SpeedVac.

-

Derivatization: Re-suspend the dried metabolites in a derivatization agent according to the GC-MS protocol to make them volatile for analysis.

-

GC-MS Analysis: Analyze the samples on a GC-MS system to separate and quantify the levels of 2-HG. Use a standard curve of known 2-HG concentrations for absolute quantification.

-

Data Analysis: Normalize the 2-HG levels to the cell number or total protein concentration from a parallel plate. Compare the 2-HG levels in inhibitor-treated samples to the vehicle control.

Protocol 3: Western Blot Analysis for IDH1 Expression

This protocol is used to analyze the expression levels of total IDH1 or mutant-specific IDH1 protein.

Materials:

-

Treated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (2x)

-

SDS-PAGE gels (4-20% gradient recommended)

-

Running and transfer buffers

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-IDH1, anti-mutant IDH1 R132H, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., CCD camera-based imager)

Procedure:

-

Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Agitate for 30 minutes at 4°C and then centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with an equal volume of 2x Laemmli sample buffer. Boil at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples and a molecular weight marker onto an SDS-PAGE gel. Run the gel at 100-150 V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three to five times for 5 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities using image analysis software. Normalize the intensity of the target protein band to the loading control (e.g., β-actin).

References

- 1. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]

- 2. Metabolic Reprogramming in Mutant IDH1 Glioma Cells | PLOS One [journals.plos.org]

- 3. Molecular Imaging of Metabolic Reprograming in Mutant IDH Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Lentiviral Expression of Mutant IDH1 in Inhibitor Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in IDH1, particularly at the R132 residue, are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] These mutations confer a neomorphic enzymatic activity, leading to the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, resulting in epigenetic alterations and a block in cellular differentiation, thereby contributing to tumorigenesis.[3] This pivotal role of mutant IDH1 (mIDH1) makes it an attractive therapeutic target for cancer treatment.

Lentiviral-mediated gene expression is a robust tool for stably introducing genetic material into a wide range of cell types, including cancer cell lines. By establishing cell lines that stably express mIDH1, researchers can create reliable and reproducible cellular models for high-throughput screening (HTS) of potential inhibitors. These cell-based assays offer a more physiologically relevant context compared to biochemical assays by accounting for cell permeability, metabolism, and off-target effects of the compounds being tested.

These application notes provide detailed protocols for the generation of mIDH1-expressing stable cell lines using lentiviral vectors and their application in a 96-well format for inhibitor screening. The primary readout for inhibitor efficacy is the quantification of 2-HG levels in the cell culture supernatant.

Data Presentation

Table 1: Summary of IC50 Values for Known Mutant IDH1 Inhibitors in Cell-Based Assays. This table provides a comparative summary of the half-maximal inhibitory concentration (IC50) values for several well-characterized mIDH1 inhibitors across different cancer cell lines expressing specific IDH1 mutations. This data is crucial for validating the screening assay and for benchmarking novel compounds.

| Inhibitor | Cell Line | IDH1 Mutation | IC50 (nM) | Reference(s) |

| Ivosidenib (AG-120) | U87 MG | R132H | 50 | |

| Ivosidenib (AG-120) | HT1080 | R132C | 50 - 220 | |

| Ivosidenib (AG-120) | THP-1 | R132H | 50 | |

| AGI-5198 | U87 MG | R132H | 40 | |

| AGI-5198 | THP-1 | R132H | 50 | |

| ML309 | U87 MG | R132H | 250 | |

| GSK864 | - | R132H/R132C | 100 - 150 | |

| BAY-1436032 | - | Pan-mutant | - |

Note: IC50 values can vary depending on the specific assay conditions, cell line, and mutation.

Experimental Protocols

Protocol 1: Lentiviral Vector Production for Mutant IDH1 Expression

This protocol describes the generation of replication-incompetent lentiviral particles carrying a mutant IDH1 gene (e.g., IDH1-R132H). The procedure involves the co-transfection of HEK293T cells with a transfer plasmid containing the mIDH1 gene, a packaging plasmid, and an envelope plasmid.

Materials:

-

HEK293T cells

-

DMEM, high glucose, supplemented with 10% FBS and 4 mM L-glutamine

-

Opti-MEM I Reduced Serum Medium

-

Transfection reagent (e.g., PEI, Lipofectamine 2000)

-

Lentiviral transfer plasmid encoding mutant IDH1 (e.g., pLenti-IDH1-R132H-Puro)

-

Second-generation packaging plasmid (e.g., psPAX2)

-

Envelope plasmid (e.g., pMD2.G)

-

0.45 µm PVDF syringe filters

-

10 cm tissue culture dishes

-

Sterile conical tubes

Procedure:

-

Day 1: Seed HEK293T Cells

-

Plate 5 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of complete DMEM.

-

Incubate at 37°C with 5% CO2 overnight. Cells should be 70-80% confluent at the time of transfection.

-

-

Day 2: Transfection

-

In a sterile tube, prepare the DNA mixture in 1 mL of Opti-MEM:

-

10 µg of transfer plasmid (pLenti-IDH1-R132H-Puro)

-

7.5 µg of packaging plasmid (psPAX2)

-

2.5 µg of envelope plasmid (pMD2.G)

-

-

In a separate sterile tube, dilute the transfection reagent in 1 mL of Opti-MEM according to the manufacturer's instructions.

-

Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes.

-

Add the DNA-transfection reagent complex dropwise to the HEK293T cells.

-

Incubate at 37°C with 5% CO2.

-

-

Day 3: Change Medium

-

After 16-18 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, pre-warmed complete DMEM.

-

-

Day 4 & 5: Harvest Lentiviral Supernatant

-

At 48 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles into a sterile conical tube.

-

Add 10 mL of fresh complete DMEM to the cells and return them to the incubator.

-

At 72 hours post-transfection, collect the supernatant again and pool it with the first harvest.

-

Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet any detached cells.

-

Filter the supernatant through a 0.45 µm PVDF syringe filter to remove any remaining cellular debris.

-

The filtered viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles.

-

Protocol 2: Lentiviral Transduction and Selection of Stable Cell Lines

This protocol details the procedure for transducing a target cancer cell line (e.g., U87 MG glioblastoma or HT1080 fibrosarcoma) with the produced lentivirus to generate a stable cell line expressing mutant IDH1.

Materials:

-

Target cancer cell line (e.g., U87 MG, HT1080)

-

Complete growth medium for the target cell line

-

Lentiviral supernatant from Protocol 1

-

Polybrene (8 mg/mL stock solution)

-

Puromycin (or other appropriate selection antibiotic)

-

24-well tissue culture plates

Procedure:

-

Day 1: Seed Target Cells

-

Plate 5 x 10^4 target cells per well in a 24-well plate in 0.5 mL of complete growth medium.

-

Incubate at 37°C with 5% CO2 overnight.

-

-

Day 2: Transduction

-

On the day of transduction, the cells should be approximately 50-70% confluent.

-

Thaw the lentiviral supernatant on ice.

-

Prepare the transduction medium by adding the lentiviral supernatant to fresh complete growth medium. The amount of virus to add (Multiplicity of Infection, MOI) should be optimized for each cell line. A good starting point is to test a range of dilutions (e.g., 1:2, 1:10, 1:50).

-

Add Polybrene to the transduction medium to a final concentration of 4-8 µg/mL to enhance transduction efficiency. Note: Some cell lines are sensitive to Polybrene, so it is advisable to perform a toxicity test beforehand.

-

Remove the old medium from the cells and add 0.5 mL of the transduction medium to each well.

-

Incubate at 37°C with 5% CO2 for 18-24 hours.

-

-

Day 3: Change Medium

-

Remove the virus-containing medium and replace it with 1 mL of fresh complete growth medium.

-

-

Day 4 onwards: Antibiotic Selection

-

48 hours post-transduction, begin antibiotic selection. Replace the medium with fresh complete growth medium containing the appropriate concentration of puromycin (the optimal concentration should be determined by a kill curve for each cell line).

-

Continue to culture the cells in the selection medium, replacing it every 2-3 days, until resistant colonies are visible and non-transduced control cells have all died.

-

Expand the resistant colonies to establish a stable mIDH1-expressing cell line.

-

Validate the expression of mutant IDH1 via Western blot and confirm the production of 2-HG using a specific assay (see Protocol 4).

-

Protocol 3: Mutant IDH1 Inhibitor Screening in a 96-Well Format

This protocol outlines a cell-based assay for screening small molecule inhibitors of mutant IDH1 in a 96-well plate format. The primary endpoint is the reduction of 2-HG in the cell culture supernatant.

Materials:

-

mIDH1-expressing stable cell line (from Protocol 2)

-

Complete growth medium

-

Test compounds dissolved in DMSO (10 mM stock)

-

Positive control inhibitor (e.g., AG-120)

-

96-well flat-bottom tissue culture plates

-

Multichannel pipette

Procedure:

-

Day 1: Cell Seeding

-

Trypsinize and count the mIDH1-expressing cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined to ensure cells are in the exponential growth phase during the assay.

-

Incubate at 37°C with 5% CO2 overnight.

-

-

Day 2: Compound Treatment

-

Prepare serial dilutions of the test compounds and the positive control inhibitor in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid toxicity.

-

Include a vehicle control (DMSO only) and a no-treatment control.

-

Carefully remove 50 µL of medium from each well and add 50 µL of the prepared compound dilutions. This results in a final volume of 100 µL per well.

-

Incubate the plate at 37°C with 5% CO2 for 48-72 hours.

-

-

Day 4/5: Supernatant Collection and Cell Viability Assay

-

After the incubation period, carefully collect 80 µL of the cell culture supernatant from each well for 2-HG measurement. Store the supernatant at -80°C if not analyzed immediately.

-

Perform a cell viability assay (e.g., CellTiter-Glo, MTT) on the remaining cells in the plate to assess the cytotoxicity of the compounds.

-

Protocol 4: Measurement of 2-Hydroxyglutarate (2-HG)

The concentration of 2-HG in the collected cell culture supernatant can be measured using various methods, including commercially available colorimetric or fluorometric assay kits, or by LC-MS/MS for higher sensitivity and specificity. Below is a general protocol for a commercially available colorimetric assay.

Materials:

-

Collected cell culture supernatant

-

2-HG Assay Kit (e.g., from Abcam, BioVision)

-

96-well clear flat-bottom plate

-

Microplate reader

Procedure:

-

Sample and Standard Preparation:

-

Prepare a standard curve using the 2-HG standard provided in the kit, following the manufacturer's instructions.

-

Thaw the collected cell culture supernatants on ice. If necessary, centrifuge the samples to remove any debris.

-

-

Assay Reaction:

-

Add 50 µL of each standard and sample to separate wells of the 96-well plate.

-

Prepare the reaction mix according to the kit's protocol. This typically includes an enzyme mix and a probe.

-

Add 50 µL of the reaction mix to each well containing the standards and samples.

-

Mix gently and incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Measurement:

-

Measure the absorbance at the wavelength specified in the kit's protocol (e.g., 450 nm).

-

-

Data Analysis:

-

Subtract the blank reading from all standard and sample readings.

-